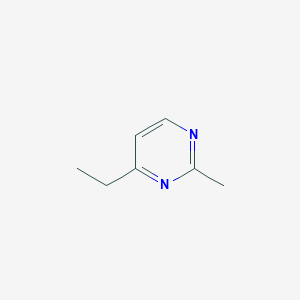

4-Ethyl-2-methylpyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffold in Chemical Sciences

The pyrimidine scaffold, a six-membered heterocyclic aromatic ring with two nitrogen atoms at the first and third positions, is a structure of immense importance in the chemical and life sciences. nih.gov It forms the core of the nucleobases uracil (B121893), thymine, and cytosine, which are fundamental components of nucleic acids, DNA and RNA. mdpi.com This inherent biological relevance makes the pyrimidine ring a "privileged scaffold" in medicinal chemistry, meaning it can interact with a wide range of biological targets. researchgate.net

The versatility of the pyrimidine structure allows for the synthesis of a vast number of derivatives with diverse biological activities. researchgate.net These derivatives have been extensively investigated and developed as therapeutic agents for a wide array of conditions. nih.gov The applications of pyrimidine-based compounds are extensive, ranging from anticancer and antimicrobial agents to anti-inflammatory and antiviral drugs. nih.govresearchgate.net The ability to easily modify the pyrimidine ring at various positions allows chemists to fine-tune the pharmacological properties of the resulting molecules, leading to the development of more potent and selective drugs. bohrium.com

Research Context of Substituted Pyrimidine Derivatives

Substituted pyrimidine derivatives are a class of compounds where one or more hydrogen atoms on the basic pyrimidine ring have been replaced by other functional groups. researchgate.net This substitution is a key strategy in drug discovery and development, as it allows for the modulation of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn affects its biological activity. bohrium.comgsconlinepress.com

The research into substituted pyrimidines is a dynamic and ever-expanding field. Scientists are constantly exploring new synthetic methodologies to create novel derivatives with unique substitution patterns. researchgate.netnih.gov These synthetic efforts are often guided by computational modeling and structure-activity relationship (SAR) studies, which help in predicting how different substituents will influence the compound's interaction with its biological target. bohrium.com For instance, the addition of electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the pyrimidine ring, impacting its reactivity and binding affinity. bohrium.com The exploration of various substituted pyrimidines has led to the discovery of potent inhibitors for various enzymes and receptors, making them crucial in the fight against numerous diseases. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

65845-70-7 |

|---|---|

Molecular Formula |

C7H10N2 |

Molecular Weight |

122.17 g/mol |

IUPAC Name |

4-ethyl-2-methylpyrimidine |

InChI |

InChI=1S/C7H10N2/c1-3-7-4-5-8-6(2)9-7/h4-5H,3H2,1-2H3 |

InChI Key |

FYXJYERDXXUGDP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=NC=C1)C |

Origin of Product |

United States |

Compound Profile: 4 Ethyl 2 Methylpyrimidine

This section provides a detailed chemical profile of 4-Ethyl-2-methylpyrimidine.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 65845-70-7 chemicalbook.com |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol |

| Chemical Structure | A pyrimidine (B1678525) ring substituted with an ethyl group at position 4 and a methyl group at position 2. |

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Pyrimidine (B1678525) Derivatives

Spectroscopic methods provide a non-destructive means to probe the molecular framework of compounds like 4-Ethyl-2-methylpyrimidine, offering detailed insights into its electronic and vibrational states, as well as the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For pyrimidine derivatives, ¹H and ¹³C NMR spectra reveal characteristic chemical shifts and coupling constants that are diagnostic of the substitution pattern on the heterocyclic ring.

In a related compound, ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate, the methyl group at the 2-position and the protons on the pyrimidine ring exhibit specific resonances. For this compound, one would anticipate signals corresponding to the ethyl group (a triplet and a quartet) and the methyl group (a singlet), in addition to the aromatic protons on the pyrimidine ring. The precise chemical shifts would be influenced by the electronic environment of the pyrimidine core. Theoretical predictions using Density Functional Theory (DFT) can complement experimental data by calculating expected chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine-H5 | Data not available | Data not available |

| Pyrimidine-H6 | Data not available | Data not available |

| Ethyl-CH₂ | Data not available | Data not available |

| Ethyl-CH₃ | Data not available | Data not available |

| Methyl-CH₃ | Data not available | Data not available |

| Pyrimidine-C2 | Data not available | |

| Pyrimidine-C4 | Data not available | |

| Pyrimidine-C5 | Data not available | |

| Pyrimidine-C6 | Data not available | |

| Ethyl-CH₂ | Data not available | |

| Ethyl-CH₃ | Data not available | |

| Methyl-CH₃ | Data not available |

No specific experimental NMR data for this compound was found in the search results.

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. Electron impact (EI) mass spectrometry of pyrimidine derivatives typically shows a prominent molecular ion peak. acs.org The fragmentation pattern can reveal the loss of substituents from the pyrimidine ring, providing further structural confirmation. For this compound, the molecular ion peak would confirm its elemental composition.

Table 2: Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | Data not available |

| [M-CH₃]⁺ | Data not available |

| [M-C₂H₅]⁺ | Data not available |

No specific experimental mass spectrometry data for this compound was found in the search results.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. For pyrimidine derivatives, characteristic absorption bands are observed for C-H, C=N, and C=C stretching and bending vibrations within the heterocyclic ring. nih.gov The presence of the ethyl and methyl groups would also give rise to specific C-H stretching and bending vibrations. In related pyrimidine structures, C-N stretching modes are typically observed in the region of 1650-1400 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | Data not available |

| Aliphatic C-H stretch (ethyl & methyl) | Data not available |

| C=N stretch (pyrimidine ring) | Data not available |

| C=C stretch (pyrimidine ring) | Data not available |

| C-H bend (aliphatic) | Data not available |

No specific experimental FTIR data for this compound was found in the search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Pyrimidine and its derivatives typically exhibit π→π* transitions in the UV region. For instance, in a study of ruthenium complexes with 4-methylpyrimidine, the electronic spectra were used to characterize the coordination compounds. nih.gov The λmax values for this compound would be characteristic of the electronic structure of the substituted pyrimidine ring.

Table 4: UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) |

|---|---|

| π→π* | Data not available |

No specific experimental UV-Vis data for this compound was found in the search results.

X-ray Crystallography for Three-Dimensional Structural Analysis

Table 5: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

No experimental X-ray crystallography data for this compound was found in the search results.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate |

| 4-methylpyrimidine |

| 2-ethyl-2-phenylmalonamide |

| 2-hydroxy-4-methyl pyrimidine hydrochloride |

| 4-acetyl-2-methylpyrimidine |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and properties of molecules. By employing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), researchers can accurately model various aspects of molecular behavior. researchgate.netresearchgate.net

Below is a table representing typical structural parameters that can be predicted using DFT, based on data from structurally related pyridine (B92270) and pyrimidine (B1678525) compounds.

| Parameter Type | Atoms Involved | Predicted Value (Å or °) |

| Bond Length | C-C (ring) | ~1.39 Å |

| Bond Length | C-N (ring) | ~1.34 Å |

| Bond Length | C-C (ethyl) | ~1.50 Å |

| Bond Angle | C-N-C (ring) | ~117° |

| Bond Angle | N-C-C (ring) | ~122° |

| Dihedral Angle | C-C-C-N (ring) | ~0° |

| Note: These values are illustrative and derived from DFT studies on similar heterocyclic compounds. researchgate.netsemanticscholar.org |

Theoretical calculations are crucial for interpreting experimental spectra. DFT methods can predict vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.govtandfonline.com For pyrimidine derivatives, calculated vibrational frequencies, when scaled appropriately, show a strong correlation with experimental findings. researchgate.net Assignments of vibrational modes, such as C-H stretching, ring vibrations, and the bending modes associated with the ethyl and methyl substituents, can be made with high confidence. tandfonline.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net These predictions help in the assignment of complex experimental spectra and provide insight into the electronic environment of the nuclei. tandfonline.comresearchgate.net Electronic properties, such as UV-Visible absorption wavelengths, are investigated using Time-Dependent DFT (TD-DFT), which helps identify electronic transitions like n → π* and π → π*. nih.govresearchgate.net

The chemical reactivity and stability of a molecule can be analyzed using parameters derived from DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov For pyrimidine derivatives, this gap typically indicates a molecule that is reactive and capable of engaging in charge transfer interactions. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis provides further details on charge distribution, hyperconjugative interactions, and the delocalization of electron density, which contribute to molecular stability. researchgate.netresearchgate.net Additionally, Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting sites of chemical reactions. nih.govtandfonline.com

| Parameter | Description | Significance for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A small gap indicates high chemical reactivity and low kinetic stability. nih.gov |

| MEP Analysis | Maps electron density to identify charge distribution. | Predicts sites for nucleophilic and electrophilic attack. nih.gov |

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to simulate the behavior and interactions of molecules. For compounds with potential biological activity, molecular docking is a particularly important method.

Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein, such as an enzyme or receptor. nih.gov This technique is critical in drug discovery for screening potential inhibitors. nih.gov In studies involving pyrimidine derivatives, docking simulations have been used to understand how these molecules fit into the active sites of proteins like dihydrofolate reductase (DHFR) and N-myristoyl transferase (NMT). chemmethod.com

The results are often evaluated using a scoring function (e.g., Glide score or GScore), which estimates the binding affinity. chemmethod.com Key interactions stabilizing the ligand-protein complex, such as hydrogen bonds and π-π stacking with amino acid residues (e.g., Phenylalanine), are identified through this process. chemmethod.commdpi.com These computational models provide a binding hypothesis that can guide the synthesis of more potent and selective analogs. nih.gov

The following table shows representative data from docking studies of aminopyrimidine derivatives against the DHFR enzyme from C. albicans.

| Compound | Substituent (R) | GScore (XP model) | Key Interacting Residues |

| 2A | -H | -9.205 | Phe 36, Ala 11, Ile 19 chemmethod.com |

| 2F | 4-ethyl | -6.342 | Phe 36, Lys 24 chemmethod.com |

| 2N | 3-methoxy | -10.309 | Glh 32, Phe 36, Ala 11, Ile 19 chemmethod.com |

| 2R | 2-nitro | -9.091 | Phe 36, Ala 11, Ile 19 chemmethod.com |

| Data adapted from a study on aminopyrimidine derivatives, illustrating how substituents affect docking scores and interactions. chemmethod.com |

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their corresponding energies. For a flexible molecule like 4-Ethyl-2-methylpyrimidine, with rotatable bonds in the ethyl group, multiple conformers can exist. Computational methods are used to perform a Potential Energy Surface (PES) scan, which maps the energy as a function of dihedral angle rotation to identify the most stable (lowest energy) conformer. researchgate.net

The conformational energetics are critical for biological activity, as a ligand often needs to adopt a specific, sometimes higher-energy, conformation to fit into a protein's binding site. nih.gov The energy penalty required to achieve this "bioactive" conformation is an important factor in binding affinity. nih.gov Studies on related systems have shown that the steric and electronic effects of substituents, such as methyl or ethyl groups, can significantly influence the rotational barriers and the equilibrium between different conformers. mdpi.comsemanticscholar.org

Structure-Reactivity Relationship Modeling

The relationship between the molecular structure of pyrimidine derivatives and their chemical reactivity is a subject of significant investigation, often explored through theoretical and computational methods. nih.gov These studies are crucial for understanding and predicting the chemical behavior of compounds like this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) are instrumental in elucidating how specific structural features influence reactivity. nih.govechemcom.com

Research into various pyrimidine derivatives has established that their biological and chemical activities are heavily influenced by electron density and other molecular properties. nih.gov Computational chemistry, particularly DFT, serves as a powerful tool for determining optimized molecular structures and identifying reactive sites within chemical systems. nih.gov Global and local reactivity descriptors derived from these calculations help in predicting the chemical behavior of molecules.

Research Findings

Computational studies on different pyrimidine derivatives provide insight into the factors governing their reactivity. Key parameters calculated using DFT at levels like B3LYP/6-311++G(d,p) include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). wjarr.com These frontier molecular orbitals are central to chemical reactivity. wjarr.com A higher EHOMO value suggests a greater tendency to donate electrons, while a lower ELUMO value indicates a higher capacity to accept electrons. wjarr.com

The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. wjarr.com A small energy gap corresponds to lower kinetic stability and higher chemical reactivity, as the molecule can be polarized more easily. wjarr.com For instance, studies on certain pyrimidine derivatives revealed low energy gaps (ranging from 3.63 eV to 3.88 eV), indicating high chemical reactivity compared to other compounds like ibuprofen (B1674241) (6.03 eV). wjarr.com

Other calculated quantum chemical parameters further describe a molecule's reactivity profile. These include chemical hardness (η), electronegativity (χ), and the global electrophilicity index (ω). wjarr.comajchem-b.com Chemical hardness (η = (ELUMO – EHOMO)/2) measures the resistance to change in electron distribution. Softer molecules (lower η) are generally more reactive. wjarr.com The global electrophilicity index (ω = χ²/2η) quantifies the ability of a molecule to accept electrons. wjarr.comajchem-b.com Studies have shown that pyrimidine derivatives can act as potent electrophiles. wjarr.com

The local reactivity is assessed using Fukui functions, which identify the most probable sites for nucleophilic and electrophilic attacks within the molecule. wjarr.comnih.gov For pyrimidine derivatives, heteroatoms like nitrogen are often identified as key interaction points. ajchem-b.com

Interactive Data Tables

Below are tables summarizing key quantum chemical parameters and their implications for reactivity, based on studies of various pyrimidine derivatives.

Biological Activities and Mechanistic Investigations Non Clinical Focus

General Overview of Pyrimidine-Based Bioactivity

The pyrimidine (B1678525) nucleus is a versatile pharmacophore, a key structural component responsible for a molecule's biological activity. nih.gov Its presence in essential biomolecules like DNA and RNA bases (cytosine, thymine, and uracil) and vitamin B1 underscores its biological significance. nih.govgsconlinepress.com This inherent biocompatibility allows pyrimidine derivatives to interact with various cellular components, including enzymes and genetic material. healthinformaticsjournal.comnih.gov Consequently, these compounds have been investigated for a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govgsconlinepress.comwjarr.com The specific biological activity of a pyrimidine derivative is largely influenced by the nature and position of the substituents attached to the pyrimidine ring. nih.gov

Antimicrobial Research

The rise of multidrug-resistant pathogens presents a significant global health challenge, driving the search for novel antimicrobial agents. healthinformaticsjournal.comnih.gov Pyrimidine derivatives have emerged as a promising class of compounds in this area due to their diverse mechanisms of action. healthinformaticsjournal.comresearchgate.net

Antibacterial Potentials

Pyrimidine-based compounds have shown considerable potential as antibacterial agents. healthinformaticsjournal.comnih.gov Their mechanisms of action often involve targeting essential bacterial processes. One key target is dihydrofolate reductase (DHFR), an enzyme crucial for folate synthesis in bacteria. By inhibiting DHFR, these compounds disrupt the production of nucleic acids and certain amino acids, ultimately hindering bacterial growth. aip.org

Several studies have highlighted the antibacterial efficacy of various pyrimidine derivatives. For instance, a series of 2,4,6-trisubstituted pyrimidines demonstrated significant activity against Bacillus pumilus and Escherichia coli. wjarr.com Similarly, novel indolyl-pyrimidine derivatives have shown potent activity against Staphylococcus aureus and Bacillus cereus. wjarr.com Furthermore, in silico studies have predicted that certain pyrimidine derivatives could exhibit antibacterial activity against Escherichia coli by inhibiting its DHFR enzyme. aip.org

A series of novel 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives have demonstrated strong antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs). researchgate.net One compound, in particular, was found to inhibit the GTPase activity and polymerization of FtsZ, a key protein in bacterial cell division. researchgate.net

| Compound Type | Target Organism(s) | Observed Effect/Activity | Reference(s) |

| 2,4,6-Trisubstituted Pyrimidines | Bacillus pumilus, Escherichia coli | Significant antibacterial activity | wjarr.com |

| Indolyl-Pyrimidine Derivatives | Staphylococcus aureus, Bacillus cereus | Potent antibacterial activity | wjarr.com |

| 2,4-Disubstituted-6-thiophenyl-pyrimidines | MRSA, VREs | Strong antibacterial activities | researchgate.net |

| Pyrimidine-pyrazole hybrids | Enterococcus faecium, Staphylococcus aureus, Acinetobacter baumannii, Klebsiella pneumoniae | Significant antibacterial activity | researchgate.net |

Antifungal Research

Pyrimidine derivatives have also been investigated for their antifungal properties. nih.govhealthinformaticsjournal.com Flucytosine, a fluorinated pyrimidine, is a well-known antifungal agent used for serious systemic infections. wjarr.com Research has explored the antifungal potential of various novel pyrimidine derivatives.

For example, a study on pyrimidine derivatives containing an amide moiety identified compounds with excellent antifungal activity against Phomopsis sp., even surpassing the efficacy of the commercial fungicide Pyrimethanil. frontiersin.orgnih.gov Another study focused on novel pyrimidine derivatives bearing a 1,3,4-thiadiazole (B1197879) skeleton, which also showed promising antifungal activity against plant pathogenic fungi like Botrytis cinerea and Phomopsis sp.. frontiersin.org

| Compound Type | Target Fungus | Observed Effect/Activity | Reference(s) |

| Pyrimidine derivatives with amide moiety | Phomopsis sp. | Excellent antifungal activity | frontiersin.orgnih.gov |

| Pyrimidine derivatives with 1,3,4-thiadiazole | Botrytis cinerea, Phomopsis sp. | Promising antifungal activity | frontiersin.org |

| 2-Thiouracil-5-sulfonamide derivatives | Various fungi | Active antifungal compounds | wjarr.com |

| Various synthesized pyrimidine derivatives | Fourteen phytopathogenic fungi | Most compounds possessed fungicidal activities | nih.govresearchgate.net |

Antiviral Investigations

The antiviral potential of pyrimidine analogues is another active area of research. nih.govhealthinformaticsjournal.comnih.govwjarr.com These compounds can interfere with viral replication and entry into host cells. researchgate.netnih.gov For instance, certain pyrimidine derivatives have been identified as inhibitors of the envelope protein of Dengue and Zika viruses, which is crucial for viral entry. nih.gov

Research has also explored pyrimidine derivatives as potential agents against other viruses. For example, pyrimidine analogues have been investigated for their ability to inhibit the replication of SARS-CoV-2 and influenza virus. researchgate.netresearchgate.net Some of these compounds are thought to work by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. researchgate.netmdpi.com

| Virus | Target/Mechanism | Compound Type | Reference(s) |

| Dengue Virus, Zika Virus | Envelope protein (viral entry) | Pyrimidine analogs | nih.gov |

| SARS-CoV-2 | RNA-dependent RNA polymerase (RdRp) | N1,N3-disubstituted uracil (B121893) derivatives | researchgate.net |

| Influenza A (H1N1) | Polymerase acidic protein of RdRp | Nucleoside analogues with pyrimidine moiety | mdpi.com |

| Human Coronavirus 229E | Not specified | 4,7-disubstituted pyrimido[4,5-d]pyrimidines | mdpi.com |

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health concern, and the development of new antitubercular drugs is a priority. ucl.ac.uktandfonline.com Pyrimidine derivatives have shown promise in this area, with some compounds entering clinical trials. ucl.ac.uk

One of the key targets for antitubercular pyrimidine derivatives is thymidine (B127349) monophosphate kinase of M. tuberculosis (TMPKmt), an enzyme essential for the bacterium's metabolism. jmbfs.org Several studies have focused on developing pyrimidine-based inhibitors of this enzyme. ucl.ac.ukjmbfs.org Additionally, research has identified pyrimidine derivatives that are active against drug-resistant TB strains. acs.org For instance, a representative derivative, 5a , from a series of novel pyrimidine compounds, exhibited potent activity against both drug-sensitive and drug-resistant TB, with protein kinase B (PknB) identified as a potential target. acs.org

| Target | Compound Type | Observed Activity | Reference(s) |

| Thymidine monophosphate kinase of M. tuberculosis (TMPKmt) | Pyrimidine analogs | Inhibition of essential metabolic enzyme | ucl.ac.ukjmbfs.org |

| Protein kinase B (PknB) | Novel pyrimidine derivatives | Potent activity against drug-resistant TB | acs.org |

| Mycobacterium tuberculosis H37RV | Pyrazolo[3,4-d]pyrimidines | Inhibition of bacterial growth | tandfonline.com |

| Mycobacterium smegmatis | 4-amino-thieno[2,3-d]pyrimidines | Suppression of bacterial growth via QcrB inhibition | ucl.ac.uk |

Anti-inflammatory Effects and Pathways

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. scirp.org Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, with some analogues already in clinical use. nih.gov The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit key inflammatory mediators. nih.govrsc.org

One of the primary mechanisms of action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of prostaglandins, key mediators of inflammation. nih.govmdpi.com By suppressing COX-2 activity, pyrimidine derivatives can reduce the synthesis of these pro-inflammatory molecules. nih.govdovepress.com

Furthermore, pyrimidine-based compounds have been shown to inhibit other inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. nih.govrsc.org For example, a series of pyrimidine-diarylurea conjugates demonstrated higher inhibitory properties against interleukin-6 (IL-6) and TNF-α than the corticosteroid dexamethasone. dovepress.com

| Inflammatory Mediator | Effect of Pyrimidine Derivatives | Reference(s) |

| Cyclooxygenase-2 (COX-2) | Inhibition of enzyme activity | nih.govmdpi.comdovepress.com |

| Prostaglandin E2 (PGE2) | Reduction in formation | nih.govdovepress.com |

| Interleukin-6 (IL-6) | Inhibition of production | dovepress.com |

| Tumor Necrosis Factor-α (TNF-α) | Inhibition of production | nih.govrsc.orgdovepress.com |

| Nitric Oxide (NO) | Inhibition of production | nih.gov |

An in-depth examination of the non-clinical biological activities and mechanistic investigations surrounding the chemical compound 4-Ethyl-2-methylpyrimidine and its close structural analogs reveals a molecule of significant interest in multiple fields of biomedical research. This article delineates the current understanding of its effects on inflammatory processes, its potential as an anticancer agent through various cellular mechanisms, and its emerging role in neuroprotection.

Structure Activity Relationship Sar Studies

Correlating Structural Modulations with Biological Efficacy

The core principle of Structure-Activity Relationship (SAR) studies is to systematically alter the chemical structure of a lead compound and observe the corresponding changes in its biological activity. For 4-Ethyl-2-methylpyrimidine, this would involve the synthesis of a series of analogues with modifications at various positions.

Key modifications would likely target the ethyl group at the 4-position and the methyl group at the 2-position. For instance, the ethyl group could be replaced with other alkyl chains of varying lengths and branching (e.g., methyl, propyl, isopropyl, butyl) to probe the steric requirements of the binding pocket. Aromatic or cyclic substituents could also be introduced to explore potential pi-stacking or hydrophobic interactions. Similarly, the methyl group at the 2-position could be substituted with other small alkyl groups, electron-withdrawing groups (e.g., halogens), or electron-donating groups (e.g., methoxy) to assess the impact on target engagement.

The biological efficacy of these new derivatives would then be evaluated through in vitro assays. A hypothetical study might reveal that increasing the chain length of the alkyl group at the 4-position leads to a decrease in activity, suggesting a sterically constrained binding site. Conversely, the introduction of a small, electron-withdrawing group at the 2-position might enhance potency, indicating a favorable electronic interaction with the target.

Table 1: Hypothetical SAR Data for this compound Analogues

| Compound | R1 (Position 4) | R2 (Position 2) | Biological Activity (IC50, µM) |

| This compound | Ethyl | Methyl | (Baseline) |

| Analogue 1 | Methyl | Methyl | (Hypothetical Value) |

| Analogue 2 | Propyl | Methyl | (Hypothetical Value) |

| Analogue 3 | Ethyl | Hydrogen | (Hypothetical Value) |

| Analogue 4 | Ethyl | Chloro | (Hypothetical Value) |

This systematic approach allows medicinal chemists to build a comprehensive picture of how structural changes influence biological function, guiding the design of more potent and selective compounds.

Identification of Key Pharmacophores for Target Interactions

A pharmacophore is an abstract description of the molecular features that are essential for molecular recognition of a ligand by a biological macromolecule. For this compound, identifying its key pharmacophoric features would be crucial for understanding its mechanism of action and for designing new molecules with similar or improved activity.

Based on its structure, the key pharmacophoric features of this compound would likely include:

Hydrogen Bond Acceptors: The two nitrogen atoms within the pyrimidine (B1678525) ring are potential hydrogen bond acceptors, capable of forming crucial interactions with hydrogen bond donors in a protein's active site.

Hydrophobic Features: The ethyl and methyl groups provide hydrophobic character to the molecule, which can be important for binding to nonpolar pockets within a target protein.

Aromatic Ring: The pyrimidine ring itself can participate in aromatic interactions, such as pi-pi stacking or cation-pi interactions, with complementary amino acid residues.

Computational pharmacophore modeling could be employed to generate a 3D arrangement of these features based on a known active conformation of the molecule or based on the active site of its biological target. This model would serve as a template for virtual screening of compound libraries to identify new potential hits with diverse chemical scaffolds but similar pharmacophoric features.

Electronic and Steric Effects on Biological Activity

The electronic and steric properties of substituents on the this compound core would play a critical role in modulating its biological activity.

Steric Effects: The size and shape (sterics) of the substituents are paramount for ensuring a proper fit within the binding site of a biological target. Bulky substituents on the pyrimidine ring could lead to steric clashes with the protein, thereby reducing or abolishing biological activity. Conversely, in some cases, a larger group might be necessary to fill a specific hydrophobic pocket and enhance binding affinity. The interplay between the size of the substituent and the topology of the active site is a key determinant of a compound's potency and selectivity.

A quantitative structure-activity relationship (QSAR) study could be performed to mathematically correlate the electronic (e.g., Hammett constants) and steric (e.g., Taft parameters) properties of a series of this compound analogues with their observed biological activities. Such a model would provide predictive power for designing new compounds with optimized properties.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are fundamental for separating 4-Ethyl-2-methylpyrimidine from impurities, starting materials, and by-products, thereby enabling its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone analytical tool for assessing product stability and purity. jetir.org For pyrimidine (B1678525) derivatives, reverse-phase HPLC (RP-HPLC) is frequently employed. jetir.orgsielc.com In this method, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. jetir.orgicm.edu.pl The separation is based on the differential partitioning of the analyte between the two phases.

An isocratic RP-HPLC method can be developed for the quantitative determination of pyrimidine derivatives. jetir.org The mobile phase often consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. jetir.orgicm.edu.pl Detection is typically carried out using a UV-VIS detector at a wavelength where the pyrimidine ring exhibits maximum absorbance, such as 225 nm or 266 nm. jetir.orgiosrphr.org The flow rate is optimized to achieve good resolution and sharp peaks, with 1.0 mL/min being a common rate. jetir.orgicm.edu.pliosrphr.org This technique is scalable and can be adapted for the isolation of impurities in preparative separations. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. chicago.gov It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. This method is particularly useful for identifying and quantifying trace-level impurities. researchgate.net For the analysis of nitrogen-containing heterocyclic compounds like pyrimidines and their derivatives, a non-polar or semi-polar capillary column, such as an HP-5ms (5%-phenyl)-methylpolysiloxane column, is often used. researchgate.netmdpi.com The GC oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. unl.edu The mass spectrometer, often operated in electron ionization (EI) mode, fragments the eluting compounds, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for definitive identification by comparison with spectral libraries like the NIST Standard Reference Database. mdpi.comunl.edu

Table 1: Typical Chromatographic Conditions for Pyrimidine Derivative Analysis

| Parameter | HPLC | GC-MS |

|---|---|---|

| Technique | Reverse-Phase (RP-HPLC) jetir.orgsielc.com | Gas Chromatography-Mass Spectrometry mdpi.com |

| Stationary Phase (Column) | Phenomenex C18 (250x4.6mm, 5µm) jetir.org | HP-5ms (30m x 250µm, 0.25µm film) researchgate.netmdpi.com |

| Mobile Phase / Carrier Gas | Methanol/Water (55/45, v/v) jetir.org or Acetonitrile/Water (85/15, v/v) icm.edu.pl | Helium researchgate.net |

| Flow Rate | 1.0 mL/min jetir.orgiosrphr.org | N/A (pressure/flow controlled) |

| Detection | UV-VIS at 225 nm jetir.org or 254 nm icm.edu.pl | Mass Spectrometry (EI mode) researchgate.netunl.edu |

| Application | Purity determination, quantification, stability studies jetir.orgrjptonline.org | Impurity identification, analysis of volatile compounds researchgate.netunl.edu |

Spectroscopic Assays for Biochemical Activity

Spectroscopic assays are indispensable for evaluating the biological effects of this compound, particularly its potential as an inhibitor of enzymes or as an antimicrobial agent. These assays measure changes in light absorption or fluorescence to quantify biochemical reactions.

Enzyme Inhibition Assays: Given that many pyrimidine derivatives exhibit biological activity by interacting with enzymes, enzyme inhibition assays are critical. A common type is the fluorescence-based inhibition assay, which is widely used to screen for potential drug candidates. nih.gov In a typical setup, the assay measures the activity of an enzyme that cleaves a specific substrate to produce a fluorescent product. nih.gov For example, in a neuraminidase inhibition assay, the enzyme cleaves a substrate like 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) to release the highly fluorescent 4-methylumbelliferone. nih.gov The inhibitory effect of a compound like this compound is determined by its ability to reduce the rate of fluorescent product formation. The potency of the inhibitor is quantified as the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

Antimicrobial and Antioxidant Assays: The potential antimicrobial activity of pyrimidine derivatives can be screened in vitro using methods like the disk diffusion assay. researchgate.net Spectroscopic methods are then used to determine the minimum inhibitory concentration (MIC). researchgate.net Similarly, antioxidant potential can be evaluated by measuring the compound's ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. derpharmachemica.com The reduction of the DPPH radical by the test compound results in a color change that is monitored spectrophotometrically. derpharmachemica.com

Molecular Docking: To complement these experimental assays, computational methods like molecular docking are often used. nih.gov These studies predict the binding affinity and mode of interaction between the pyrimidine derivative and the active site of a target enzyme, providing insights that are consistent with observed inhibitory effects. nih.gov

Table 2: Spectroscopic Assays for Evaluating Biochemical Activity

| Assay Type | Principle | Measured Parameter | Application |

|---|---|---|---|

| Fluorescence-Based Enzyme Inhibition nih.gov | An inhibitor reduces the enzymatic conversion of a non-fluorescent substrate to a fluorescent product. | Decrease in fluorescence intensity over time. | Determining the potency (IC₅₀) of enzyme inhibitors. nih.gov |

| DPPH Radical Scavenging derpharmachemica.com | An antioxidant compound donates an electron to the stable DPPH radical, quenching its color. | Decrease in absorbance at ~517 nm. | Quantifying antioxidant activity. derpharmachemica.com |

| Antimicrobial Susceptibility (Broth Microdilution) researchgate.net | The compound's ability to inhibit microbial growth in a liquid medium is assessed. | The lowest concentration with no visible growth (MIC), often determined by turbidity (absorbance). | Determining the minimum inhibitory concentration against bacteria and fungi. researchgate.net |

Method Development and Validation for Chemical Analysis

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous process of development and validation. nih.govresearchgate.net This process ensures the method is accurate, precise, and robust for the routine analysis of this compound. The validation is typically performed according to guidelines established by the International Council for Harmonisation (ICH). nih.govresearchgate.net

The validation of an analytical method confirms that the procedure is suitable for its specific intended use. nih.gov Key performance characteristics that are evaluated include:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. researchgate.net

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov For instance, a UV spectroscopy method for a pyrimidine derivative was found to be linear in the concentration range of 50 to 150 μg/ml, with a correlation coefficient (r²) of 0.997. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix. Percentage recovery for a pyrimidine derivative was found to be in the range of 98.97% to 99.83%. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision/Ruggedness): Expresses within-laboratory variations, such as different days, different analysts, or different equipment. iosrphr.orgresearchgate.net For related substances analysis of a pyrimidine, the RSD for precision was found to be less than 1.5%. rjptonline.org

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). rjptonline.org This provides an indication of its reliability during normal usage. rjptonline.orgresearchgate.net

Table 3: Key Validation Parameters for Analytical Methods

| Parameter | Purpose | Example Finding for a Pyrimidine Derivative |

|---|---|---|

| Specificity | To ensure the signal is from the analyte only. researchgate.net | No interference from diluents or impurities at the analytical wavelength. nih.gov |

| Linearity | To confirm a proportional response to concentration. nih.gov | Linear range of 50-150 μg/ml with r² = 0.997. nih.gov |

| Accuracy | To determine how close the measured value is to the true value. nih.gov | Recovery was between 98.97% and 99.83%. nih.gov |

| Precision | To assess the scatter of results from repeated measurements. nih.gov | RSD for assay of six samples was less than 1.5%. rjptonline.orgnih.gov |

| LOD | To define the lowest detectable concentration. nih.gov | 145.2 (units not specified, likely ng/ml or µg/ml). nih.gov |

| LOQ | To define the lowest quantifiable concentration. nih.gov | 440.0 (units not specified, likely ng/ml or µg/ml). nih.gov |

| Robustness | To check the method's reliability with minor changes. rjptonline.org | Method was robust against small changes in flow rate, pH, and column temperature. rjptonline.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.